molecular formula C24H32N6O5 B12322790 cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]

cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]

Cat. No.: B12322790
M. Wt: 484.5 g/mol
InChI Key: VBQDUSUKSGAFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear peptide sequence. The linear peptide is then subjected to cyclization under specific conditions to form the cyclic structure. Common reagents used in this process include coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] often involves large-scale SPPS followed by cyclization in solution. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired cyclic structure. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The cyclic structure of the peptide allows for a unique mode of binding, which can enhance its stability and specificity. The pathways involved in its action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(Gly-Phe): Another cyclic dipeptide with different amino acid composition.

    Cyclo(Trp-Tyr): Contains tryptophan and tyrosine, offering different chemical properties.

    Cyclo(Trp-Trp): Composed of two tryptophan residues, providing unique electronic characteristics.

Uniqueness

Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] is unique due to its specific sequence of alternating D- and L-amino acids, which can impart distinct structural and functional properties. This alternating sequence can influence its stability, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQDUSUKSGAFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.